1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one
Description
This heterocyclic compound features a pyridazin-4(1H)-one core substituted at position 1 with a 3-bromophenyl group and at position 3 with a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and hydrophobic interactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTNOYIVZCQPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using brominating agents such as bromine or N-bromosuccinimide (NBS).
Coupling reactions: The final step involves coupling the bromophenyl and oxadiazole intermediates with a pyridazinone core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound may undergo oxidation or reduction reactions, particularly at the oxadiazole or pyridazinone moieties.
Cyclization and ring-opening: Depending on the reaction conditions, the oxadiazole ring may participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction may lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazole compounds exhibit significant anticancer properties. For instance, studies have indicated that certain oxadiazole derivatives can inhibit histone deacetylase (HDAC) activity, which is crucial in cancer progression. Compounds similar to 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one have demonstrated IC50 values as low as 8.2 nM against HDAC-1, suggesting potent anticancer potential .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components contribute to its ability to disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells. Studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Modifications in the oxadiazole ring or the substitution patterns on the phenyl groups can significantly impact biological activity. For example, variations in alkyl chain length or the introduction of additional functional groups can enhance potency and selectivity against specific targets .
Case Study 1: HDAC Inhibition
A study demonstrated that a series of oxadiazole derivatives were synthesized and tested for their HDAC inhibitory activity. Among them, a compound structurally related to this compound showed significant inhibition at low concentrations, indicating its potential as a lead compound in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several derivatives were tested against a panel of bacterial strains. The results indicated that compounds with similar structural motifs exhibited strong antibacterial activity, suggesting that further development could lead to effective treatments for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Feasibility : The target compound’s oxadiazole ring can be synthesized via cyclization reactions using DMF and K2CO3, similar to methods in .
- Crystallography : SHELX programs () are critical for resolving structures of such complex heterocycles, aiding in SAR studies .
- NMR Characterization : 1H and 13C NMR data (e.g., ) confirm regiochemistry and purity, essential for validating synthetic routes .
Biological Activity
1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that belongs to the class of heterocyclic compounds featuring oxadiazole and pyridazine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this compound, supported by case studies and research findings.
Chemical Structure
The compound can be structurally represented as follows:
Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines. A study reported that a related oxadiazole derivative had an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer cells .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | HT-29 | 92.4 |
| Oxadiazole Derivative 2 | HeLa | 75.0 |
| Oxadiazole Derivative 3 | CaCo-2 | 68.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been explored. In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation .
Antimicrobial Activity
The antimicrobial properties of related compounds have been documented extensively. For example, a family of pyrazoles derived from similar scaffolds has shown significant antimicrobial activity against various bacterial strains . The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrazole Derivative A | E. coli | 32 µg/mL |
| Pyrazole Derivative B | S. aureus | 16 µg/mL |
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceutical Research, researchers evaluated the anticancer effects of several oxadiazole derivatives on human cancer cell lines. The study highlighted that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms exhibited by oxadiazole derivatives. The study found that these compounds effectively reduced intracellular calcium levels in response to inflammatory stimuli, suggesting a potential pathway for therapeutic intervention in inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 1-(3-bromophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one?
- Methodological Answer : The compound can be synthesized via cyclization of substituted precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C), a method adapted from pyridazinone-oxadiazole hybrid syntheses . Key steps include:
- Condensation of α,β-unsaturated ketones with malononitrile or cyanoacetamide derivatives to form oxadiazole rings.
- Purification via flash chromatography and validation using HPLC (>95% purity) .
Alternative routes involve coupling 3-bromophenyl derivatives with p-tolyl-substituted oxadiazoles under Suzuki-Miyaura conditions, monitored by TLC and characterized via H/C NMR .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, C-Br stretch at ~560 cm) .
- NMR :
- H NMR: Aromatic proton signals between δ 7.2–8.2 ppm (integration ratios confirm substitution patterns).
- C NMR: Peaks at ~160 ppm (oxadiazole C=N) and ~170 ppm (pyridazinone C=O) .
- HPLC : Retention time consistency and peak symmetry to assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications at the oxadiazole or pyridazinone rings influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Replace the p-tolyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilicity and target binding.
- Modify the pyridazinone ring with methyl or methoxy substituents to alter solubility and metabolic stability.
- Pharmacological Testing :
- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to compare IC₅₀ values. For example, pyridazinone derivatives with bromophenyl groups show enhanced kinase inhibition due to halogen bonding .
Q. What strategies resolve contradictions in solubility data across solvent systems?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in DMSO (polar aprotic), ethanol (polar protic), and chloroform (non-polar). For polar solvents like DMSO, emission spectra at 356 nm indicate stability .
- Experimental Design :
- Use a split-plot design to systematically vary solvent polarity, temperature, and agitation time.
- Apply ANOVA to identify statistically significant factors affecting solubility .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking :
- Use crystal structure data (e.g., orthorhombic P2₁2₁2₁ symmetry, unit cell parameters: a=11.35 Å, b=14.05 Å, c=15.95 Å) to model interactions with target proteins .
- Software: AutoDock Vina or Schrödinger Suite for binding energy calculations.
- MD Simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability (RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for analogous compounds?
- Methodological Answer :
- By-Product Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or dimerization by-products).
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq. POCl₃) or catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to suppress competing pathways .
Environmental and Stability Studies
Q. What methodologies assess the environmental fate of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
